3H-pyrido[2,3-d]pyrimidin-4-ones are a class of heterocyclic compounds that have emerged as promising small-molecule antagonists for the CXCR3 chemokine receptor. [] CXCR3 is a G protein-coupled receptor predominantly found on activated T lymphocytes, particularly those involved in Th1 immune responses. [] These responses are associated with inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, psoriasis, and allograft rejection. [] By blocking CXCR3, these compounds aim to prevent the migration of inflammatory cells to the sites of inflammation, thus mitigating the inflammatory process. []
3H-pyrido[2,3-d]pyrimidin-4-ones, specifically compounds like VUF10472/NBI-74330 and VUF10085/AMG-487, have been identified as noncompetitive antagonists of the CXCR3 receptor. [] This means they bind to a site distinct from the chemokine binding site and inhibit receptor activation regardless of the presence of the natural ligands CXCL9, CXCL10, and CXCL11. [] Additionally, these compounds exhibit inverse agonistic properties at CXCR3, meaning they can suppress the basal activity of the receptor even in the absence of agonist stimulation. [] This inverse agonism was demonstrated on a constitutively active mutant of CXCR3, CXCR3 N3.35A. []
The primary application of 3H-pyrido[2,3-d]pyrimidin-4-ones, particularly those exhibiting high affinity and selectivity for CXCR3, lies in the development of novel therapeutic agents for inflammatory diseases. [, ] These compounds have shown promise in preclinical studies and are being investigated for their potential in treating conditions like:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2